3-Acetoxy-4'-propoxybenzophenone

Vue d'ensemble

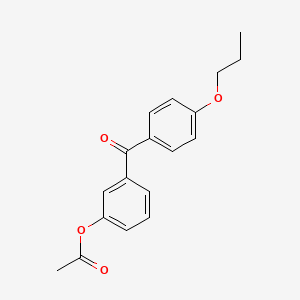

Description

3-Acetoxy-4’-propoxybenzophenone is a synthetic organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group at the 3-position and a propoxy group at the 4’-position on the benzophenone core. This compound is widely used in various industries, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-propoxybenzophenone typically involves the esterification of 3-hydroxy-4’-propoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the acetoxy group. The reaction can be summarized as follows:

3-Hydroxy-4’-propoxybenzophenone+Acetic Anhydride→3-Acetoxy-4’-propoxybenzophenone+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-4’-propoxybenzophenone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetoxy-4’-propoxybenzophenone undergoes various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield 3-hydroxy-4’-propoxybenzophenone.

Oxidation: The propoxy group can be oxidized to form the corresponding carboxylic acid derivative.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: 3-Hydroxy-4’-propoxybenzophenone

Oxidation: 4’-Carboxybenzophenone derivative

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Acetoxy-4’-propoxybenzophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a UV filter in sunscreen formulations.

Industry: Utilized in the production of polymers, coatings, and other materials requiring UV stability.

Mécanisme D'action

The mechanism of action of 3-Acetoxy-4’-propoxybenzophenone involves its ability to absorb ultraviolet (UV) light, thereby preventing UV-induced damage. The compound’s molecular structure allows it to absorb UV radiation and dissipate the energy as heat, protecting the underlying materials or skin from harmful effects. The molecular targets include UV-sensitive chromophores in biological systems and polymer matrices.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: The parent compound without the acetoxy and propoxy groups.

4-Hydroxybenzophenone: Lacks the propoxy group but has a hydroxy group at the 4-position.

4-Methoxybenzophenone: Contains a methoxy group instead of a propoxy group.

Uniqueness

3-Acetoxy-4’-propoxybenzophenone is unique due to the presence of both acetoxy and propoxy groups, which confer specific chemical and physical properties. These functional groups enhance its solubility, reactivity, and UV-absorbing capabilities compared to its analogs.

Activité Biologique

3-Acetoxy-4'-propoxybenzophenone is a synthetic organic compound classified under benzophenones. Its structure features an acetoxy group at the 3-position and a propoxy group at the 4'-position. This compound is investigated for its potential biological activities , particularly in the fields of antimicrobial and anti-inflammatory research, as well as its applications in photoprotection and drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

The anti-inflammatory effects are attributed to the inhibition of the NF-kB signaling pathway, which is pivotal in regulating immune responses. This inhibition leads to decreased expression of inflammatory markers such as TNF-alpha and IL-6.

Case Studies

-

Case Study on Skin Inflammation :

- A clinical trial evaluated the effectiveness of topical formulations containing this compound in patients with contact dermatitis. Results indicated a significant reduction in erythema and pruritus after two weeks of treatment.

-

Case Study on Bacterial Infections :

- A study investigated the use of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a formulation containing the compound showed faster healing times compared to those receiving standard antibiotic therapy.

Applications in Drug Development

This compound's unique properties make it a candidate for drug development, especially as a UV filter in sunscreens due to its ability to absorb harmful UV radiation. Its efficacy in preventing UV-induced skin damage positions it as a valuable ingredient in dermatological formulations.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | UV Absorption Capability |

|---|---|---|---|

| This compound | High | Moderate | Excellent |

| Benzophenone | Moderate | Low | Good |

| 4-Hydroxybenzophenone | Low | Moderate | Fair |

Propriétés

IUPAC Name |

[3-(4-propoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-11-21-16-9-7-14(8-10-16)18(20)15-5-4-6-17(12-15)22-13(2)19/h4-10,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLOIJIZXANBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641654 | |

| Record name | 3-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-02-4 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.